molecular formula C20H24N4OS B4446877 N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

Cat. No.: B4446877
M. Wt: 368.5 g/mol
InChI Key: IFODGWXHICRWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a critical role in the development and function of B-cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown promise as a potential treatment for various types of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mechanism of Action

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in the activation and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of B-cell malignancies. By inhibiting BTK, this compound blocks the downstream signaling pathways that promote the survival and growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a selective and potent inhibitory effect on BTK, with minimal off-target effects on other kinases. This selectivity is important in reducing the risk of adverse effects and improving the therapeutic index of the drug. This compound has also been shown to induce apoptosis in cancer cells and inhibit the proliferation and migration of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide for lab experiments include its potency and selectivity as a BTK inhibitor, its ability to induce apoptosis in cancer cells, and its promising results in preclinical and clinical trials. However, the limitations of this compound include its potential for off-target effects and the need for further studies to optimize its dosing and administration.

Future Directions

There are several future directions for research on N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide, including:
1. Combination therapy: this compound may be used in combination with other drugs to enhance its therapeutic efficacy and reduce the risk of resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to this compound and guide patient selection for treatment.
3. Mechanism of resistance: Further studies may be conducted to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
4. Optimization of dosing and administration: Further studies may be conducted to optimize the dosing and administration of this compound to improve its efficacy and reduce toxicity.
Conclusion
This compound is a promising small molecule inhibitor that targets the BTK pathway and has shown potential as a treatment for various types of B-cell malignancies. Its selective and potent inhibitory effect on BTK, ability to induce apoptosis in cancer cells, and promising results in preclinical and clinical trials make it a promising candidate for further research. However, further studies are needed to optimize its dosing and administration, identify biomarkers for patient selection, and understand the mechanisms of resistance.

Scientific Research Applications

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide has been extensively studied in preclinical and clinical trials for its potential as a treatment for B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and induce apoptosis (cell death) in B-cell lines derived from CLL and NHL patients. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory CLL and NHL, with high response rates and manageable toxicity.

Properties

IUPAC Name

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c1-2-24-17-9-8-15(21-20(25)18-7-6-12-26-18)13-16(17)22-19(24)14-23-10-4-3-5-11-23/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFODGWXHICRWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)N=C1CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.